Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate
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Overview
Description
Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutyrate moiety, which is further substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate can be achieved through several synthetic routes. One common method involves the esterification of 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Friedel-Crafts acylation reaction, where 3,5-dimethylbenzoyl chloride is reacted with ethyl acetoacetate in the presence of a Lewis acid catalyst such as aluminum chloride. This method provides a direct route to the desired ester with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyric acid.
Reduction: Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-hydroxybutyrate.
Substitution: Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-aminobutyrate.
Scientific Research Applications
Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting certain enzymes or interacting with specific receptors in the body. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that regulate biological processes.
Comparison with Similar Compounds
Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate can be compared with other similar compounds, such as:
Ethyl 4-(4-methylphenyl)-2-methyl-4-oxobutyrate: Similar structure but with a different substitution pattern on the phenyl ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate: Lacks the additional methyl group on the butyrate moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-15(17)12(4)9-14(16)13-7-10(2)6-11(3)8-13/h6-8,12H,5,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXRGBPEXBUAMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(=O)C1=CC(=CC(=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645687 |
Source
|
Record name | Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-70-0 |
Source
|
Record name | Ethyl α,3,5-trimethyl-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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